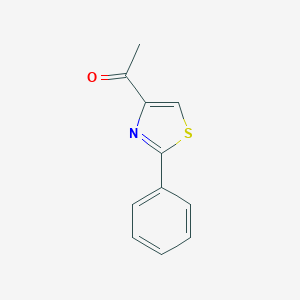

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-phenyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZFPRAKXWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345490 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10045-52-0 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Thiazole Heterocycle in Chemical Biology and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in the realms of chemical biology and medicinal chemistry. chemhelpasap.comnih.gov Its significance stems from its presence in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.gov A prime example of a naturally occurring and vital thiazole-containing molecule is Thiamine (Vitamin B1), which is essential for metabolism.

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts unique electronic properties that allow for diverse molecular interactions. This makes it a valuable component in the design of therapeutic agents. nih.gov Consequently, thiazole derivatives have been extensively investigated and developed for various pharmacological applications, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents. nih.gov The structural rigidity and potential for multiple points of substitution on the thiazole ring allow for the fine-tuning of a molecule's physicochemical properties and biological targets.

Academic Relevance of 1 2 Phenyl 1,3 Thiazol 4 Yl Ethan 1 One As a Core Scaffold

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one serves as a pivotal building block in the synthesis of more complex molecules with potential therapeutic applications. Its academic relevance is underscored by its frequent use as a starting material or key intermediate in the generation of diverse compound libraries for biological screening.

The presence of the 2-phenyl-1,3-thiazole core provides a foundational structure that is known to interact with various biological targets. Researchers have utilized this scaffold to synthesize novel derivatives with promising activities:

Antifungal and Antibacterial Agents: Phenylthiazole derivatives have been shown to exhibit significant antifungal and antibacterial properties. nih.govnih.gov By modifying the core structure of this compound, researchers can explore structure-activity relationships to develop more potent antimicrobial compounds.

Anticancer Agents: The phenylthiazole moiety has been incorporated into molecules designed as potential anticancer agents. organic-chemistry.org Studies have shown that derivatives can exhibit inhibitory effects against various cancer cell lines.

The utility of this compound as a scaffold lies in its capacity to be readily functionalized, allowing for the systematic exploration of chemical space around a proven pharmacophore.

Overview of Structural Features and Their Contribution to Versatility in Derivative Synthesis

Classical Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring. synarchive.com The process involves the condensation of an α-haloketone with a thioamide. synarchive.comscribd.com For the specific synthesis of this compound, the required precursors are thiobenzamide (B147508) and an appropriate α-halo derivative of acetylacetone (B45752) (2,4-pentanedione), such as 3-chloro-2,4-pentanedione.

| Reactant | Role in Final Structure |

| Thiobenzamide | Provides the phenyl group at position 2 and the sulfur and nitrogen atoms (N-C-S fragment) of the thiazole ring. |

| 3-Chloro-2,4-pentanedione | Provides the acetyl group at position 4 and the remaining carbon backbone of the thiazole ring. |

The Hantzsch synthesis is a multistep reaction that proceeds through several key intermediates. scribd.com

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiobenzamide on the α-carbon of 3-chloro-2,4-pentanedione, which bears the halogen. This S-alkylation step forms an iminothioether intermediate, displacing the halide ion.

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on one of the carbonyl carbons. This step forms a five-membered heterocyclic intermediate, a 4-hydroxythiazoline derivative.

Dehydration: The final step is the acid- or base-catalyzed dehydration (elimination of a water molecule) of the hydroxythiazoline intermediate. This elimination leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product.

The dehydration of the cyclic intermediate is often considered the rate-determining step of the synthesis. scribd.com

The efficiency and yield of the Hantzsch synthesis can be significantly influenced by various reaction parameters. Optimization studies on thiazole synthesis provide insights applicable to the preparation of the target compound. nih.govmdpi.comresearchgate.net

Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing yields. nih.govbepls.com The use of catalysts, such as silica-supported tungstosilisic acid, can also enhance reaction rates and yields under environmentally benign conditions. nih.govresearchgate.net

Below is a table summarizing typical parameters that can be optimized for this synthesis.

| Parameter | Conditions/Options | Effect on Reaction |

| Solvent | Ethanol (B145695), Methanol, Dioxane, DMF, PEG-400, Water | Affects reactant solubility and reaction rate. Greener solvents like ethanol, water, or PEG are often preferred. nih.govnih.govbepls.com |

| Temperature | Room Temperature to Reflux (e.g., 65-100 °C) | Higher temperatures generally increase the reaction rate but can also lead to side products. Microwave heating can provide rapid and controlled heating. nih.govnih.gov |

| Reaction Time | Minutes to several hours | Conventional heating methods may require 7-15 hours, whereas microwave-assisted synthesis can be completed in as little as 30 minutes. nih.gov |

| Catalyst | None (classical), Acid (HCl), Base (Et₃N), Silica (B1680970) Supported Acids | Can increase reaction rate and yield. Choice of catalyst can depend on the specific substrates and desired conditions. rsc.orgnih.gov |

The isolation and purification of the final thiazole product are critical for obtaining a high-purity compound.

Precipitation and Filtration: In many cases, the thiazole product or its salt is poorly soluble in the reaction medium, particularly upon cooling or neutralization of the reaction mixture. chemhelpasap.comyoutube.com This allows for a simple initial isolation by pouring the reaction mixture into water or a basic solution (like 5% Na₂CO₃) to precipitate the crude product, which is then collected by filtration. chemhelpasap.com

Recrystallization: The crude solid obtained after filtration can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove unreacted starting materials and soluble impurities.

Column Chromatography: For higher purity or when recrystallization is ineffective, silica gel column chromatography is a standard purification technique. mdpi.com A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the target compound from byproducts. chemhelpasap.com The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). chemhelpasap.com

Alternative Synthetic Routes and Methodological Innovations

While the classical Hantzsch synthesis is robust, other methods and innovations have been developed for the synthesis of the thiazole core structure.

This method is fundamentally the Hantzsch synthesis, described as a condensation reaction. The key steps involve the initial S-alkylation of the thioamide (thiobenzamide) with the α-haloketone (3-chloro-2,4-pentanedione), followed by an intramolecular cyclocondensation. This cyclization, where the nitrogen attacks a carbonyl group leading to the elimination of water, is the defining feature of the condensation. This pathway remains the most direct and efficient route for synthesizing thiazoles with specific substituents at the 2- and 4-positions, as required for this compound. rsc.orgtandfonline.com

An important variation of the Hantzsch synthesis utilizes thiourea (B124793) or its N-substituted derivatives in place of a thioamide. scribd.comnih.gov When thiourea reacts with an α-haloketone like 3-chloro-2,4-pentanedione, the resulting cyclization yields a 2-aminothiazole (B372263) derivative. nih.gov

The reaction proceeds via a mechanism similar to the classical Hantzsch synthesis, involving S-alkylation, cyclization, and dehydration. researchgate.net However, the use of thiourea as the N-C-S fragment source directly installs an amino group at the 2-position of the thiazole ring. Therefore, this route does not directly produce this compound. Instead, it would yield 1-(2-amino-1,3-thiazol-4-yl)ethan-1-one . This aminothiazole could potentially serve as an intermediate that would require subsequent chemical modification (e.g., via Sandmeyer reaction or other methods) to replace the amino group with a phenyl group, making this a less direct synthetic route to the target compound.

Functionalization Strategies on the Thiazole Ring System

While many synthetic strategies focus on the reactive acetyl group of this compound, the thiazole ring itself can be functionalized. Electrophilic substitution reactions, though less common due to the electron-withdrawing nature of the acetyl group, can be achieved under specific conditions. More prevalent are strategies that involve the synthesis of the thiazole ring with pre-functionalized building blocks. For instance, variations in the benzamidine (B55565) or substituted thioamides used in the initial Hantzsch synthesis can introduce substituents at the 2-phenyl ring. Similarly, modifications to the α-haloketone can introduce groups at the 5-position of the thiazole ring. These approaches provide a more direct route to a diverse range of substituted thiazole analogs.

Synthesis of Chalcone (B49325) Hybrid Molecules Utilizing this compound as a Precursor

A prominent application of this compound is in the synthesis of thiazole-based chalcones. nih.gov These compounds are typically prepared through a Claisen-Schmidt condensation reaction, where the acetylthiazole derivative reacts with various substituted aromatic or heteroaromatic aldehydes in the presence of an acid or base catalyst. nih.govnih.govisca.me This reaction involves the formation of an enolate from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

The general synthetic scheme involves stirring a mixture of this compound and an appropriate aldehyde in a solvent like ethanol, with the dropwise addition of an aqueous solution of a base such as sodium hydroxide. nih.gov The resulting solid chalcone can then be filtered and recrystallized. This straightforward and efficient method allows for the creation of a large library of thiazole-chalcone hybrids with diverse substitution patterns on the aldehydic phenyl ring. researchgate.net These variations have been shown to significantly influence the biological activities of the resulting molecules. nih.gov

Examples of Synthesized Thiazole-Chalcone Hybrids

| Reactant 1 | Reactant 2 (Aldehyde) | Product |

|---|---|---|

| This compound | Benzaldehyde | 1-(2-Phenyl-1,3-thiazol-4-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |

| This compound | 3-Methoxybenzaldehyde | 3-(3-Methoxyphenyl)-1-(2-phenylthiazol-4-yl)prop-2-en-1-one. nih.gov |

Derivatization to Thiazole-Substituted Pyrazoles and Thiadiazoles

The chalcone derivatives synthesized from this compound serve as versatile intermediates for the construction of other heterocyclic systems, notably pyrazoles and thiadiazoles.

Pyrazoles: Thiazole-substituted pyrazoles can be synthesized by the cyclocondensation of thiazole-chalcones with hydrazine derivatives. nih.govacs.org For example, reacting a thiazole-chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of the corresponding pyrazoline, which can then be oxidized to the pyrazole (B372694). nih.govresearchgate.net The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent elimination of a water molecule. acs.org

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often involves the use of thiosemicarbazide (B42300). rsc.orgmdpi.com The acetyl group of this compound can first be reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization using various reagents to yield the 1,3,4-thiadiazole (B1197879) ring. nih.govresearchgate.net Alternatively, chalcone derivatives can be reacted with thiosemicarbazide to form pyrazoline-N-thioamides, which can be further cyclized to form complex thiazole-thiadiazole hybrids. mdpi.com Another pathway involves the reaction of chalcones with nitrilimines to form thiadiazoles. researchgate.net

Synthesis of Pyrazoles and Thiadiazoles from Thiazole Derivatives

| Starting Material | Reagent | Resulting Heterocycle |

|---|---|---|

| Thiazole-Chalcone | Hydrazine Hydrate | Pyrazole. nih.govacs.orgresearchgate.net |

| This compound | Thiosemicarbazide | 1,3,4-Thiadiazole. nih.govresearchgate.net |

| Thiazole-Chalcone | Thiosemicarbazide | Thiadiazole (via pyrazoline-N-thioamide). mdpi.com |

| Thiochalcones | Nitrilimines | Thiadiazole. researchgate.net |

Construction of Bis- and Multi-Thiazole Systems for Enhanced Biological Activity

To explore the potential synergistic effects of multiple thiazole moieties within a single molecule, researchers have developed strategies for the synthesis of bis- and multi-thiazole systems. nih.govnih.gov One common approach involves the use of a bifunctional linker to connect two molecules of a thiazole derivative. For example, a bis-thiosemicarbazone can be reacted with α-halocarbonyl compounds to generate bis-thiazolidinones. nih.gov

Another strategy involves the synthesis of a central core to which multiple thiazole units are attached. For instance, a diketone can be reacted with reagents to form a central ring, which is then functionalized with thiazole-containing side chains. These complex architectures are designed to interact with multiple binding sites on a biological target, potentially leading to enhanced potency and selectivity.

Integration into Complex Heterocyclic Scaffolds (e.g., Pyridines, Imidazo[2,1-b]thiazoles)

The reactivity of this compound and its derivatives allows for their incorporation into more complex, fused heterocyclic systems.

Pyridines: Thiazole-substituted pyridines can be synthesized from thiazole-chalcones through various methods. ijpsonline.comnih.gov One common method is the reaction of a chalcone with a compound containing an active methylene (B1212753) group and a source of ammonia, such as ammonium (B1175870) acetate. This multi-component reaction leads to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. ijpsonline.com

Imidazo[2,1-b]thiazoles: The synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold often starts with a 2-aminothiazole derivative. connectjournals.comnih.gov Bromination of the acetyl group in this compound yields an α-bromoacetylthiazole. This intermediate can then be reacted with a 2-aminothiazole in a condensation reaction to form the fused imidazo[2,1-b]thiazole ring system. researchgate.netmdpi.comnih.gov This bicyclic structure is of significant interest due to its prevalence in biologically active compounds.

Development of Thiazole-Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another important class of derivatives synthesized from this compound. zenodo.orgactascientific.com These are typically formed through the condensation of the acetyl group with a primary amine. To achieve this, the acetyl group is often first converted to an amino group. This can be done through various synthetic routes, such as the Beckmann rearrangement of the corresponding oxime, followed by hydrolysis. The resulting 4-amino-2-phenylthiazole can then be reacted with a variety of aldehydes or ketones to form the desired Schiff base. nih.govresearchgate.net

The synthesis of thiazole-Schiff bases generally involves refluxing a mixture of the aminothiazole and an appropriate aldehyde in a solvent like ethanol, often with a catalytic amount of acid. jocpr.comorientjchem.org The resulting Schiff bases are valuable for their biological properties and as ligands in coordination chemistry. nih.govresearchgate.net

Synthesis of Thiazole-Schiff Base Derivatives

| Starting Material | Reagent | Intermediate | Final Product |

|---|---|---|---|

| This compound | Hydroxylamine | Oxime | - |

| Oxime | Acid catalyst (Beckmann rearrangement) | Amide | - |

| Amide | Hydrolysis | 4-Amino-2-phenylthiazole | - |

| 4-Amino-2-phenylthiazole | Aldehyde/Ketone | - | Thiazole-Schiff Base. nih.govresearchgate.net |

Biological Activities of 1 2 Phenyl 1,3 Thiazol 4 Yl Ethan 1 One and Its Derivatives

Anticancer Potential

Derivatives based on the 2-phenyl-1,3-thiazole framework have demonstrated notable antiproliferative effects, which are being explored through cytotoxicity studies, mechanistic investigations, and enzyme inhibition assays.

The cytotoxic effects of various 2-phenyl-1,3-thiazole derivatives have been evaluated against a panel of human cancer cell lines. Novel thiazole (B1198619) analogs designed as molecular mimetics of the anticancer drug sunitinib (B231) showed strong efficacy. nih.gov Specifically, certain compounds displayed potent activity against liver (HepG2), colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. nih.gov

Thieno[2,3-d]pyrimidine derivatives incorporating an isoxazole (B147169) moiety, which can be structurally related, also exhibited excellent cytotoxicity against lung (A549), colon (HCT-116), and breast (MCF-7) cell lines. researchgate.net One derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, was particularly potent, with IC₅₀ values of 2.79 µM against A549, 6.69 µM against HCT-116, and 4.21 µM against MCF-7 cells. researchgate.net

Similarly, studies on pyrimidine (B1678525) derivatives have highlighted their cytotoxic potential against HepG-2, HCT-116, MCF-7, and A549 cell lines. ekb.eg Other research has focused on prostate cancer (PC-3), with pyrazolo[1,5-a]pyrimidines showing significant antitumor efficacy against both HCT-116 and PC-3 cells. ekb.eg The antiproliferative activity of these related heterocyclic compounds underscores the potential of the core thiazole structure in developing new anticancer agents.

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine Derivative (1e) | A549 (Lung) | 2.79 | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (1e) | HCT-116 (Colon) | 6.69 | researchgate.net |

| Thieno[2,3-d]pyrimidine Derivative (1e) | MCF-7 (Breast) | 4.21 | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine Derivative (22) | HCT-116 (Colon) | 59.18 (µg/mL) | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine Derivative (22) | PC-3 (Prostate) | 67.27 (µg/mL) | ekb.eg |

| Indolyl-pyrimidine Hybrid (60) | MCF-7 (Breast) | 5.1 | ekb.eg |

| Indolyl-pyrimidine Hybrid (60) | HepG2 (Liver) | 5.02 | ekb.eg |

| Indolyl-pyrimidine Hybrid (60) | HCT-116 (Colon) | 6.6 | ekb.eg |

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research on 1,3,4-thiadiazole (B1197879) derivatives, which share a common heterocyclic feature, demonstrated that these compounds can enhance the activity of caspases, which are key enzymes in the apoptotic pathway. nih.gov Specifically, certain derivatives were found to increase the activity of caspase-3 and caspase-9 in the MCF-7 breast cancer cell line. nih.gov

Further studies on thiazole analogs revealed that potent compounds can elevate caspase-3 and caspase-9 levels in HCT-116 and HeLa cells, leading to cell death via apoptosis. nih.gov The cytotoxic activity of some 1,3-thiazole derivatives incorporated with phthalimide (B116566) has also been linked to apoptosis induction through the intrinsic pathway. nih.gov This is supported by evidence of DNA fragmentation and increased caspase-3 activity in treated cancer cells. nih.gov

In addition to apoptosis, interference with the cell cycle is another key mechanism. One potent thiazole derivative was found to arrest the cell cycle in the G0-G1 phase in HCT-116 and MCF-7 cells, and in the S phase in HeLa cells, thereby preventing cancer cell proliferation. nih.gov

The anticancer activity of 2-phenyl-1,3-thiazole derivatives is often linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Tubulin Polymerization: One of the most significant targets is tubulin. Inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. plos.org Several series of 2,4-disubstituted thiazole derivatives have been identified as potent tubulin polymerization inhibitors, with some compounds showing greater activity than the reference drug combretastatin (B1194345) A-4. researchgate.netnih.gov Molecular docking studies have confirmed that these compounds can bind to the colchicine (B1669291) binding site of tubulin. plos.org For example, compounds designated 5c, 7c, and 9a were found to remarkably inhibit tubulin assembly with IC₅₀ values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in inflammatory pathways that can also play a role in cancer development. Certain 4-thiazolone derivatives have been evaluated as effective lipoxygenase inhibitors. researchgate.net Two promising compounds, 1e and 3e, showed significant in vitro inhibition of the LOX enzyme with IC₅₀ values of 12.98 µM and 12.67 µM, respectively. researchgate.net These compounds showed selectivity for LOX over cyclooxygenase (COX) enzymes. researchgate.net

| Compound | Enzyme Target | Inhibitory Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Thiazole Derivative 5c | Tubulin Polymerization | 2.95 | nih.gov |

| Thiazole Derivative 7c | Tubulin Polymerization | 2.00 | nih.gov |

| Thiazole Derivative 9a | Tubulin Polymerization | 2.38 | nih.gov |

| 4-Thiazolone Derivative 1e | Lipoxygenase (LOX) | 12.98 | researchgate.net |

| 4-Thiazolone Derivative 3e | Lipoxygenase (LOX) | 12.67 | researchgate.net |

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one have been investigated for their ability to combat microbial pathogens, showing activity against both bacteria and fungi.

The 1,3-thiazole nucleus is a core component of compounds exhibiting significant antibacterial potential. nih.gov A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine the thiazole and sulfonamide pharmacophores, have displayed potent activity against both Gram-positive and Gram-negative bacteria. rsc.org For instance, an isopropyl-substituted derivative showed a low Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus (Gram-positive). rsc.org

In another study, a 2-phenyl-1,3-thiazole derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited an MIC of 125–150 μg/mL against methicillin-resistant S. aureus (MRSA) and Escherichia coli (Gram-negative). nih.gov Research into phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety also revealed moderate to excellent antibacterial activities against plant pathogens like Ralstonia solanacearum. mdpi.com One compound in this series demonstrated an EC₅₀ of 2.23 μg/mL against this bacterium, significantly outperforming commercial agents. mdpi.com

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents, and thiazole derivatives have shown considerable promise. nih.govresearchgate.net A compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) exhibited high-efficiency, broad-spectrum antifungal activity. nih.gov Its MIC against pathogenic fungi, including Candida species, was found to be between 0.0625 and 4 µg/mL. nih.gov This compound was also shown to inhibit the formation of C. albicans biofilms, a key virulence factor. nih.gov

Other studies have confirmed the antifungal potential of this structural class. A 2-phenyl-1,3-thiazole derivative showed activity against the mold Aspergillus niger with an MIC of 125–150 μg/mL. nih.gov Phenylthiazole derivatives featuring a 1,3,4-thiadiazole thione moiety also displayed excellent antifungal activity against various plant pathogenic fungi. mdpi.com One such derivative had an EC₅₀ of 0.51 μg/mL against Sclerotinia sclerotiorum, comparable to the commercial fungicide Carbendazim. mdpi.com

| Compound Class/Derivative | Microorganism | Activity (MIC/EC₅₀) | Source |

|---|---|---|---|

| Isopropyl-substituted phenylthiazole | Staphylococcus aureus | 3.9 µg/mL (MIC) | rsc.org |

| 2-Phenyl-1,3-thiazole derivative | MRSA | 125-150 µg/mL (MIC) | nih.gov |

| 2-Phenyl-1,3-thiazole derivative | Escherichia coli | 125-150 µg/mL (MIC) | nih.gov |

| Phenylthiazole-thiadiazole derivative (5k) | Ralstonia solanacearum | 2.23 µg/mL (EC₅₀) | mdpi.com |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Candida albicans | 0.0625-4 µg/mL (MIC) | nih.gov |

| 2-Phenyl-1,3-thiazole derivative | Aspergillus niger | 125-150 µg/mL (MIC) | nih.gov |

| Phenylthiazole-thiadiazole derivative (5b) | Sclerotinia sclerotiorum | 0.51 µg/mL (EC₅₀) | mdpi.com |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel antitubercular agents. mdpi.com Derivatives of this compound, particularly thiazole-chalcone hybrids, have demonstrated promising activity against this pathogen. mdpi.comnih.gov

Research into a series of thiazole-chalcone hybrids has identified compounds with potent antitubercular effects. mdpi.comnih.gov The in vitro activity of these compounds against Mycobacterium tuberculosis H37Rv is typically evaluated to determine their minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria. mdpi.comekb.eg

Key findings from these studies indicate that the nature of the substituent on the phenyl ring of the chalcone (B49325) moiety plays a crucial role in the antitubercular potency. For instance, compounds featuring di-halogenated phenyl groups, such as 2,4-difluorophenyl and 2,4-dichlorophenyl, have shown significant inhibitory activity, with MIC values lower than that of the standard drug pyrazinamide. mdpi.com This suggests that electron-withdrawing groups on the phenyl ring can enhance the antitubercular efficacy of these chalcone derivatives.

| Compound | Substituent on Phenyl Ring | MIC (μM) against M. tuberculosis H37Rv | Reference |

|---|---|---|---|

| Thiazole-Chalcone Hybrid 1 | 2,4-Difluorophenyl | 2.43 | mdpi.comnih.gov |

| Thiazole-Chalcone Hybrid 2 | 2,4-Dichlorophenyl | 4.41 | mdpi.comnih.gov |

| Pyrazinamide (Standard) | - | 25.34 | mdpi.comnih.gov |

Antioxidant Properties

The antioxidant potential of derivatives of this compound is commonly assessed using a variety of in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used method to evaluate the antioxidant capacity of these compounds. nih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically, resulting in a color change from violet to yellow. The concentration of the compound required to scavenge 50% of the DPPH radicals is expressed as the IC50 value.

Other methods employed to assess antioxidant activity include the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), and assays that evaluate the scavenging of other reactive oxygen species such as hydrogen peroxide and nitric oxide radicals. who.int

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that contribute to the antioxidant properties of this compound derivatives, particularly chalcones. who.int A key determinant of antioxidant activity in these compounds is the presence and position of hydroxyl (-OH) groups on the aromatic rings. researchgate.net

The phenolic hydroxyl groups act as hydrogen donors, which is a primary mechanism for neutralizing free radicals. who.int For instance, chalcones with a hydroxyl group at the 2'-position have demonstrated enhanced antioxidant and anti-inflammatory properties. who.int The electronic nature of other substituents also influences the antioxidant potency. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃), particularly when located at the para position of the A-ring of the chalcone, have been shown to enhance antioxidant activity. researchgate.net

| Compound Type | Key Structural Features | Reported IC50 Range (μM) | Reference |

|---|---|---|---|

| Thiophenyl-Chalcones | Hydroxyl group on phenyl ring | 13.12 - 124.22 (ABTS assay) | dergipark.org.tr |

| Chalcone Fatty Acid Esters | Fatty acid ester linkage | Effective at 2 μg/ml | nih.gov |

| Pyridine Based Chalcones | Pyridine ring in backbone | 4.82 - 6.33 (TEAC assay) | brieflands.com |

Enzyme Inhibition Studies (excluding those specific to anticancer)

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into simpler sugars. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov Chalcone derivatives of this compound have been investigated for their potential to inhibit α-amylase.

Studies have shown that certain chalcone derivatives can exhibit potent α-amylase inhibitory activity, with some compounds demonstrating efficacy comparable to or greater than the standard drug, acarbose. nih.govresearchgate.net The inhibitory activity is influenced by the substitution pattern on the aromatic rings of the chalcone. For example, the presence of electron-donating groups on the phenyl ring has been associated with enhanced α-amylase inhibition. nih.gov The development of thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety has also yielded compounds with significant α-amylase inhibitory properties. rsc.org

| Compound Series | Substituent Effects | IC50 Range (μM) | Reference |

|---|---|---|---|

| (E)-1-(naphthalene-2-yl)-3-phenylprop-2-en-1-ones | Electron-donating groups on phenyl ring enhance activity | 1.25 - 2.40 | nih.gov |

| Chalcone Derivatives | Varied substitutions | 1.47 - 2.81 | researchgate.net |

| Acarbose (Standard) | - | 1.34 | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Derivatives of this compound have been explored as potential cholinesterase inhibitors.

Research on N-phenylthiazol-2-amine derivatives has identified compounds with potent inhibitory activity against both AChE and BChE. nih.gov The substitution pattern on the N-phenyl ring significantly affects the inhibitory potency. For instance, the presence of dimethyl groups on the phenyl ring has been shown to result in a highly active inhibitor of both enzymes. nih.gov Thiazolylhydrazone derivatives have also demonstrated significant acetylcholinesterase inhibition. academie-sciences.fracademie-sciences.fr The introduction of a methoxy substituent at the para-position of the phenyl ring in these derivatives resulted in inhibitory activity comparable to the standard drug donepezil. academie-sciences.fracademie-sciences.fr

| Compound | Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| N-(2,3-dimethylphenyl)thiazol-2-amine | AChE | 0.009 | nih.gov |

| N-(2,3-dimethylphenyl)thiazol-2-amine | BChE | 0.646 | nih.gov |

| Thiazolylhydrazone (R2 = OCH3) | AChE | 0.0317 | academie-sciences.fracademie-sciences.fr |

| Donepezil (Standard) | AChE | 0.0287 | academie-sciences.fracademie-sciences.fr |

Other Pharmacological Activities

The therapeutic potential of this compound and its derivatives extends beyond a single target, with research indicating a range of other pharmacological activities. These include anticonvulsant and antitrypanosomal properties, highlighting the versatility of this chemical scaffold in addressing different pathological conditions. The structural modifications of the parent compound have led to the development of derivatives with significant efficacy in preclinical models of epilepsy and African trypanosomiasis.

Anticonvulsant Properties

Several derivatives of the 2-phenyl-1,3-thiazole framework have been synthesized and evaluated for their anticonvulsant effects in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These studies are crucial in identifying new therapeutic agents for the management of seizures.

A notable study in this area involved the synthesis of a series of novel thiazolidin-4-one substituted thiazoles. biointerfaceresearch.com These compounds were screened for their antiepileptic potency, revealing that the introduction of specific substituents on the phenyl ring attached to the thiazolidinone core significantly influences the anticonvulsant activity. The research identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one as a particularly active derivative within the tested series. biointerfaceresearch.com

The anticonvulsant activity of these derivatives is often attributed to their ability to modulate neuronal excitability. The structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as nitro and chloro moieties, on the phenyl ring at the C-2 position of the thiazolidinone ring can enhance the antiepileptic potency in both MES and scPTZ models. biointerfaceresearch.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold.

The following table summarizes the anticonvulsant activity of selected thiazolidin-4-one substituted thiazole derivatives.

Anticonvulsant Activity of Thiazolidin-4-one Substituted Thiazole Derivatives

| Compound ID | R | Anticonvulsant Activity (MES) | Anticonvulsant Activity (scPTZ) |

|---|---|---|---|

| PTT1 | 4-Aminophenyl | Active | Active |

| PTT2 | 4-Hydroxyphenyl | Active | Active |

| PTT3 | 4-Methoxyphenyl | Active | Active |

| PTT5 | 4-Chlorophenyl | Highly Active | Highly Active |

| PTT6 | 4-Nitrophenyl | Most Active | Most Active |

| PTT7 | Phenyl | Active | Active |

| PTT12 | 3-Chlorophenyl | Highly Active | Highly Active |

Data sourced from Yamsani, N., & Sundararajan, R. (2022). biointerfaceresearch.com

Antitrypanosomal Activity (e.g., against Trypanosoma brucei)

Derivatives of this compound have also demonstrated significant activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The search for new, effective, and less toxic treatments for this neglected tropical disease is a global health priority.

Research into 2,4-disubstituted arylthiazoles has identified several compounds with potent trypanocidal activity. nih.gov These studies have shown that modifications at the 2- and 4-positions of the thiazole ring can lead to compounds with significant in vitro activity against the bloodstream form of T. brucei.

A key study synthesized and evaluated a series of 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles and related compounds. nih.gov The introduction of a bulky adamantyl group on the phenyl ring at the 2-position of the thiazole, combined with an ethylamine (B1201723) substituent at the 4-position, resulted in derivatives with notable antitrypanosomal efficacy. Specifically, the compound 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine exhibited an IC50 value of 0.80 μM against T. brucei. nih.gov Further modifications, such as the introduction of a fluorine atom on the phenyl ring, as in 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine, led to an even more potent compound with an IC50 of 0.42 μM. nih.gov

The selectivity of these compounds for the parasite over mammalian cells is a critical factor in their potential development as drugs. The selectivity index (SI), which is the ratio of the cytotoxic concentration in a mammalian cell line to the trypanocidal concentration, is used to assess this. A higher SI value indicates a more favorable therapeutic profile.

The following table presents the in vitro antitrypanosomal activity of selected 2,4-disubstituted arylthiazole derivatives against Trypanosoma brucei.

Antitrypanosomal Activity of 2,4-Disubstituted Arylthiazole Derivatives

| Compound ID | Structure | IC50 (µM) against T. brucei |

|---|---|---|

| 1a | 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine | 0.42 |

| 2a | 2-{2-[4-(1-Adamantyl)phenyl]thiazol-4-yl}ethan-1-amine | 0.80 |

| 1b | N-Methyl-2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine | 0.55 |

| 2b | N-Methyl-2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine | >10 |

| 1c | N,N-Dimethyl-2-{2-[3-(1-adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine | 0.61 |

| 2c | N,N-Dimethyl-2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine | >10 |

Data sourced from Georgiadis, M. O., et al. (2020). nih.gov

Structure Activity Relationship Sar Studies

Analysis of Substituent Effects on the Thiazole (B1198619) Ring System (Phenyl at C-2, Acetyl at C-4)

The thiazole ring is a central component of the scaffold, and modifications to this heterocycle, even minor ones, can significantly alter biological outcomes. While the core structure specifies a phenyl group at the C-2 position and an acetyl group at the C-4 position, studies on related analogs where substituents are introduced onto the thiazole ring provide valuable SAR insights.

Research into 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, which share the 2-phenylthiazole (B155284) core, has shown that substitution on the thiazole ring itself is a key determinant of activity. Specifically, the introduction of a methyl group at the C-4 and/or C-5 position of the thiazole ring was found to be favorable for cyclooxygenase inhibitory activity. nih.gov Conversely, placing bulky alkyl groups or polar functional groups at these positions tended to result in weaker inhibitors. nih.gov This suggests that for this class of compounds, small, lipophilic substituents on the thiazole ring are preferred for enhancing specific biological activities.

Impact of Functional Group Modifications on Peripheral Rings (e.g., Halogenation, Methylation, Methoxy (B1213986) Groups)

The peripheral phenyl ring attached to the C-2 position of the thiazole core is a frequent target for chemical modification to tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Halogenation: The introduction of halogen atoms (F, Cl, Br) to the peripheral phenyl ring has a pronounced effect on the biological activity of 2-phenylthiazole derivatives.

Cytotoxicity: In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a 3-fluoro substitution on the phenyl ring resulted in good cytotoxic activity against multiple cancer cell lines. brieflands.comnih.gov Similarly, a meta-chloro moiety (3-Cl) on the phenyl ring yielded a compound with high cytotoxic effects towards SKNMC (neuroblastoma) and Hep-G2 (hepatocarcinoma) cell lines. nih.gov However, positioning the chlorine atom at the para-position (4-Cl) led to a significant decrease in anticancer activity. nih.gov

Anti-inflammatory Activity: For cyclooxygenase inhibition, the substitution pattern with halogens at the C-3 position of the benzene (B151609) ring was found to be favorable for activity. nih.gov

Antimicrobial Activity: Electron-withdrawing substitutions, such as halogens, at the phenyl ring have been highlighted as being important for anti-inflammatory and antimicrobial activity. researchgate.net

Methylation and Methoxy Groups: The addition of electron-donating groups like methyl (–CH₃) and methoxy (–OCH₃) also modulates activity, often in a position-dependent manner.

Cytotoxicity: A methoxy group at the 4-position of the phenyl ring led to improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov

Enzyme Inhibition: In studies on adenosine (B11128) A3 receptor antagonists, a methoxy group at the 4-position of the phenyl ring dramatically increased binding affinity and selectivity. nih.gov For cholinesterase inhibition, a benzyloxy group (a larger alkoxy group) at the 4-position of the phenyl ring resulted in potent activity. researchgate.net

Dual Enzyme Inhibition: SAR studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed that electron-donating groups on the phenyl ring of the 4-phenylthiazole (B157171) moiety are generally well-tolerated by both enzymes when placed at the ortho, meta, or para positions. nih.gov

The following table summarizes the impact of various substitutions on the peripheral phenyl ring.

| Substitution | Position on Phenyl Ring | Biological Activity | Effect |

| Fluoro (F) | 3-position | Cytotoxicity | Good activity brieflands.comnih.gov |

| Chloro (Cl) | 3-position | Cytotoxicity | High activity nih.gov |

| Chloro (Cl) | 4-position | Cytotoxicity | Decreased activity nih.gov |

| Halogen | 3-position | Cyclooxygenase Inhibition | Favorable for activity nih.gov |

| Nitro (NO₂) | 4-position | Cytotoxicity | Best anticancer activity against SKNMC cells nih.gov |

| Nitro (NO₂) | 2-position | Cytotoxicity | Best position for activity against Hep-G2 cells nih.gov |

| Methoxy (OCH₃) | 4-position | Cytotoxicity (Caco-2) | Improved activity nih.gov |

| Methoxy (OCH₃) | 2-position | Cytotoxicity (HT-29, T47D) | Maintained high activity nih.gov |

| Methoxy (OCH₃) | 4-position | Adenosine A₃ Receptor Antagonism | Increased affinity and selectivity nih.gov |

| Electron-donating groups | ortho, meta, para | sEH/FAAH Inhibition | Well-tolerated nih.gov |

Elucidation of SAR through Hybridization with Other Heterocyclic Moieties (e.g., Triazole, Thiadiazole, Pyrazole)

Molecular hybridization, which involves combining the 2-phenylthiazole scaffold with other heterocyclic rings, is a powerful strategy to create novel chemical entities with enhanced or entirely new biological activities. nih.gov This approach leverages the distinct properties of different heterocycles to improve target binding, cell permeability, or other pharmacokinetic parameters.

Triazole: The 1,2,3-triazole ring is a common hybridization partner. researchgate.net The synthesis of 1,3-thiazole derivatives containing a 1,2,3-triazole moiety has been successfully achieved, creating hybrid molecules with potential pharmacological applications. mdpi.comresearchgate.net In some cases, replacing a flexible bridge in a parent molecule with a more rigid 1,2,3-triazole linker can alter the binding mode and selectivity for biological targets. nih.gov

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is another "privileged" scaffold in medicinal chemistry, known for its broad biological activities. nih.gov Introducing a 1,3,4-thiadiazole thione moiety into a phenylthiazole skeleton has been shown to produce compounds with potent antibacterial and antifungal activities. nih.gov For instance, one such hybrid demonstrated significantly superior antibacterial activity against R. solanacearum compared to the parent phenylthiazole derivative and the commercial agent Thiodiazole copper. nih.gov Similarly, SAR studies on adenosine receptor antagonists showed that both 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were effective, with the thiadiazole analog being particularly potent. nih.gov

Pyrazole (B372694) and Pyrazoline: Pyrazole and its reduced form, pyrazoline, are important scaffolds for designing anti-infective drugs. nih.gov Hybrid compounds that incorporate a pyrazoline ring substituted with a phenylthiazolyl moiety have yielded molecules with moderate to good antibacterial and antifungal activities. nih.gov The specific nature of the substitution on the pyrazoline ring is critical; for example, a thiocarbamide group favored broad-spectrum activity, while a phenylthiocarbamide group was more selective for Gram-positive bacteria. nih.gov The synthesis of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazoles represents another strategy to combine these two important heterocycles. researchgate.net

Conformational Analysis and its Influence on Biological Activity

The three-dimensional arrangement of a molecule (its conformation) is critical for its ability to bind to a biological target. For 2-phenylthiazole derivatives, a key conformational feature is the rotational angle of the phenyl ring at the C-2 position relative to the plane of the thiazole ring.

Conformational analysis of biologically active 2-phenylbenzothiazine derivatives, which share the 2-phenyl-heterocycle motif, has shown that specific rotational angles are required for activity. nih.gov Molecular orbital calculations and NMR studies suggested the existence of two stable, low-energy conformations defined by different rotational angles of the 2-phenyl ring. A strong correlation was found between the calculated population of these active conformations and the observed biological activity. nih.gov For the most potent compounds, the active conformation was identified as being similar to the global minimum energy conformation. In contrast, inactive compounds did not show a stable conformation within the required rotational angle range. nih.gov This indicates that the relative orientation of the peripheral phenyl ring is a crucial factor for proper receptor fit and subsequent biological response. Computational studies on other benzothiazole (B30560) derivatives have similarly focused on identifying the most stable conformers to understand their physical and chemical properties. mdpi.com

Identification of Key Structural Features for Specific Activities (e.g., Cytotoxicity, Antimicrobial Potency)

By integrating the findings from various SAR studies, it is possible to delineate the key structural features of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one derivatives that are essential for specific biological activities like cytotoxicity and antimicrobial potency.

For Cytotoxicity: The cytotoxic profile of these compounds against cancer cell lines is highly dependent on the substitution pattern of the peripheral phenyl ring.

Electron-Withdrawing Groups: The presence of small, electron-withdrawing groups is often beneficial. Nitro (–NO₂) and fluoro (–F) groups have been consistently linked to potent cytotoxic effects. brieflands.comnih.gov

Positional Isomerism: The position of the substituent is critical. For example, a nitro group at the para-position (4-NO₂) was optimal for activity against SKNMC cells, while an ortho-nitro group (2-NO₂) was best for Hep-G2 cells. nih.gov Similarly, a meta-chloro (3-Cl) substituent was more effective than a para-chloro (4-Cl) one. nih.gov

Methoxy Groups: Methoxy groups can also enhance cytotoxicity, with their optimal position depending on the specific cancer cell line being targeted. nih.gov

The following table summarizes key structural features for cytotoxic activity.

| Structural Feature | Position | Apparent Effect |

| Nitro Group (–NO₂) | 4-position (para) | Potent activity against SKNMC cells nih.gov |

| Nitro Group (–NO₂) | 2-position (ortho) | Potent activity against Hep-G2 cells nih.gov |

| Fluoro Group (–F) | 3-position (meta) | Good activity profile against multiple cell lines brieflands.comnih.gov |

| Chloro Group (–Cl) | 3-position (meta) | High activity against SKNMC & Hep-G2 cells nih.gov |

For Antimicrobial Potency: The antimicrobial activity of 2-phenylthiazole derivatives is often enhanced by hybridization with other heterocyclic moieties and specific substitutions that improve interaction with microbial targets.

Hybridization: The incorporation of other heterocycles like 1,3,4-thiadiazole or pyrazoline is a successful strategy for creating potent antibacterial and antifungal agents. nih.govnih.gov

Substituent Effects: Electron-withdrawing groups on the peripheral phenyl ring can contribute to antimicrobial activity. researchgate.net For example, compounds with chloro- and nitro-phenyl substitutions showed potent antibacterial activity against E. coli, S. aureus, and B. subtilis. researchgate.net

Thiazole Ring Substitution: Small alkyl groups, such as methyl, on the thiazole ring itself can be favorable for certain inhibitory activities. nih.gov

The following table summarizes key structural features for antimicrobial activity.

| Structural Feature | Modification | Apparent Effect |

| Hybridization | Incorporation of 1,3,4-Thiadiazole | Potent antibacterial and antifungal activity nih.gov |

| Hybridization | Incorporation of Pyrazoline | Moderate to good antibacterial and antifungal activity nih.gov |

| Phenyl Ring Substitution | Electron-withdrawing groups (e.g., Cl, NO₂) | Potent antibacterial activity researchgate.net |

| Thiazole Ring Substitution | Methyl group | Favorable for some inhibitory activities nih.gov |

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies targeting 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one with Estrogen Receptor-α (ER-α), Human Pancreatic α-Amylase (HPA), and various pathogen proteins are not extensively available in the reviewed literature, the broader class of thiazole (B1198619) derivatives has been investigated against these targets. For instance, various thiazole derivatives have been docked against ER-α, a key target in breast cancer therapy, to explore their potential as anticancer agents. eco-vector.com Similarly, the inhibitory potential of thiazole-containing compounds against HPA, an enzyme involved in carbohydrate metabolism and a target for type 2 diabetes, has been assessed through docking studies. plos.orgnih.govnih.gov In the context of infectious diseases, thiazole derivatives have been docked with essential proteins from pathogens like Staphylococcus aureus and Escherichia coli to evaluate their potential as antimicrobial agents. amazonaws.com These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the thiazole scaffold and the amino acid residues within the active site of the target proteins.

The binding affinity of a ligand to its target protein is a critical parameter in drug design, often quantified by the binding energy or docking score. Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher inhibitory activity. While specific docking scores for this compound are not reported in the available literature, studies on analogous thiazole derivatives provide insights into the expected range of binding affinities. For example, docking studies of various 4-phenylthiazol-2-amine derivatives against ER-α have reported docking scores ranging from -6.658 to -8.911 kcal/mol. eco-vector.com Another study on different thiazole derivatives targeting pathogen proteins reported binding energies as low as -10.4 kcal/mol with proteins from Staphylococcus aureus. amazonaws.com

Table 1: Illustrative Docking Scores of Thiazole Derivatives Against Various Protein Targets (Note: Data is for related compounds, not this compound)

| Thiazole Derivative Class | Target Protein | Docking Score (kcal/mol) |

| 4-Phenylthiazol-2-amines | Estrogen Receptor-α | -6.658 to -8.911 |

| Pyrazol-1-yl-1,3-thiazoles | Staphylococcus aureus protein | -10.4 |

| Pyrazol-1-yl-1,3-thiazoles | Bacillus subtilis protein | -8.7 |

| Pyrazol-1-yl-1,3-thiazoles | Escherichia coli protein | -7.3 |

This table is for illustrative purposes to show typical docking scores for thiazole-containing compounds against various targets. Specific data for this compound is not available in the cited sources.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules in the binding process.

Currently, there are no specific molecular dynamics simulation studies reported in the scientific literature for the compound this compound. However, MD simulations are a common practice to validate the stability of docked complexes of other potential inhibitors with targets like Human Pancreatic α-Amylase. nih.govnih.gov These simulations often involve calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile for both the protein and the ligand suggests that the complex is in a stable conformation. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed to identify flexible regions of the protein that may be important for ligand binding and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models can be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their activity.

A QSAR study has been conducted on derivatives of a structurally related compound, 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, to determine the molecular descriptors that influence their antioxidant activity. pensoft.netresearchgate.netresearchgate.net This analysis revealed that parameters such as polarization, dipole moment, lipophilicity, and the size and branching of the molecule have a significant effect on the antioxidant properties. pensoft.netresearchgate.netresearchgate.net The study found that increased hydrophilic and reductive properties, as well as smaller molecular volume and surface area, correlated with higher antioxidant activity. pensoft.netresearchgate.netresearchgate.net Although this QSAR analysis was not performed on this compound itself, the findings provide a general framework for how the physicochemical properties of similar thiazole-containing structures might be related to their biological activities. Such models are valuable for the virtual screening and rational design of new compounds with desired therapeutic effects. pensoft.netresearchgate.netresearchgate.net

Selection and Calculation of Molecular Descriptors (e.g., Electronic, Steric, Geometric, Energy Parameters)

The initial step in any quantitative structure-activity relationship (QSAR) study involves the calculation of molecular descriptors. These numerical values represent the different physicochemical properties of a molecule and are categorized based on the structural aspects they describe. For this compound, a variety of descriptors would be calculated to create a comprehensive profile of the molecule.

Electronic Descriptors: These pertain to the electronic structure of the molecule and are crucial for understanding its reactivity and interaction with biological targets. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, which are important for its ability to fit into a biological receptor. Common steric descriptors include molecular weight, volume, surface area, and specific shape indices.

Geometric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule, such as bond lengths, bond angles, and dihedral angles.

Energy Parameters: These descriptors quantify the energetic properties of the molecule, including total energy, heat of formation, and binding energy.

The selection of relevant descriptors is a critical step, as it directly influences the predictive power of the subsequent QSAR models.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity. While specific QSAR models for this compound are not readily found in published literature, the general methodology for developing such a model would involve:

Data Set Preparation: A series of thiazole derivatives with known biological activities would be compiled. This data set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability.

Model Building: Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to create a correlation between the calculated molecular descriptors (independent variables) and the biological activity (dependent variable).

Model Validation: The robustness and predictive power of the developed QSAR model are rigorously assessed through internal and external validation techniques. A statistically significant and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds.

For derivatives of thiazoles, QSAR studies have revealed that parameters such as polarization, dipole moment, lipophilicity, and energy parameters, as well as the size and branching of the molecule, can have a significant effect on their biological activities researchgate.net.

De Novo Design Principles Based on QSAR Insights

The insights gained from a validated QSAR model can be instrumental in the de novo design of new, potentially more potent molecules. By understanding which molecular descriptors positively or negatively influence the desired biological activity, chemists can rationally design new structures. For instance, if a QSAR model for a series of thiazole derivatives indicates that lower lipophilicity and smaller molecular volume lead to higher activity, these principles would guide the design of new analogs. This approach moves beyond traditional trial-and-error synthesis and allows for a more focused and efficient drug discovery process. The ultimate goal is to generate novel chemical entities with optimized activity profiles based on the predictive power of the QSAR model researchgate.net.

ADME (In Silico Prediction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of early-stage drug discovery. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

Assessment of Drug-Likeness Parameters (e.g., Lipinski's Rule of Five, Veber's Rule)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several empirical rules have been developed to evaluate drug-likeness, with Lipinski's Rule of Five being the most widely recognized.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability.

Veber's Rule provides additional criteria for good oral bioavailability, suggesting that a compound should have:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

While specific in silico ADME predictions for this compound are not available in the provided search results, these rules provide a framework for its initial assessment. A calculated set of these parameters would offer valuable insights into its potential as a drug candidate.

Advanced Analytical and Spectroscopic Characterization of 1 2 Phenyl 1,3 Thiazol 4 Yl Ethan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

In the ¹H-NMR spectrum of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The thiazole (B1198619) proton, a singlet, would be expected to resonate downfield due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the upfield region (δ 2.0-3.0 ppm). For instance, in the related compound 2-(3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole, the thiazole proton appears as a singlet at 7.25 ppm, and the methyl protons resonate at 2.18 ppm. nih.gov

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the acetyl group is characteristically found significantly downfield (δ > 190 ppm). The carbons of the phenyl and thiazole rings would appear in the aromatic region (δ 110-160 ppm). The methyl carbon of the acetyl group would be observed in the upfield region of the spectrum.

| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazol-2-yl]-1H-indole | 3.86 (s, 3H, OCH₃), 6.94 (dd, 1H), 7.41-7.45 (d, 1H), 7.62 (d, 1H), 8.06 (s, 1H), 8.11 (s, 1H), 8.21 (s, 1H), 8.25 (d, 2H), 8.96 (s, 1H), 12.03 (bs, 1H, NH) | 55.3 (q), 102.2 (d), 106.2 (s), 113.0 (d), 113.3 (d), 124.1 (3xd), 124.3 (s), 124.8 (2xd), 130.0 (d), 131.6 (s), 140.6 (s), 142.4 (s), 144.0 (s), 145.6 (s), 155.1 (s), 158.1 (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.

A strong, sharp absorption band is anticipated in the region of 1670-1780 cm⁻¹ due to the C=O stretching vibration of the ketone. researchgate.net The aromatic C-H stretching vibrations of the phenyl ring would appear above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl and thiazole rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the thiazole ring may also be observed. For example, the IR spectrum of 1-(2-(butylselanyl)phenyl)ethanone shows a strong carbonyl peak.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (Ketone) | 1670 - 1780 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N (Thiazole) | 1300 - 1350 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve cleavage of the acetyl group, leading to a prominent fragment ion. Other characteristic fragmentations would involve the rupture of the thiazole ring. Studies on similar heterocyclic systems, such as thiazolyl chromones, have shown regular fragmentation patterns involving the decomposition of the heterocyclic rings. researchgate.net

| Analysis | Expected Result |

|---|---|

| Molecular Ion (M⁺) | Present at the calculated molecular weight |

| Major Fragment 1 | Loss of the acetyl group (CH₃CO) |

| Major Fragment 2 | Fragmentation of the thiazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorptions due to π→π* and n→π* electronic transitions. The conjugated system formed by the phenyl ring, the thiazole ring, and the carbonyl group will give rise to strong π→π* transitions, likely at shorter wavelengths. The non-bonding electrons on the nitrogen, sulfur, and oxygen atoms can undergo weaker n→π* transitions, which typically occur at longer wavelengths. masterorganicchemistry.com The extent of conjugation significantly influences the λmax; increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths. msu.edu For instance, theoretical calculations on related thiazolidinone derivatives have shown absorption peaks in the ultraviolet region. scielo.org.za

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π | 200 - 300 | High |

| n → π | > 300 | Low |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dihedral Angle (Phenyl-Thiazole) | Small, indicating near co-planarity |

| Intermolecular Interactions | Hydrogen bonding (C-H···O, C-H···N), π-π stacking |

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This technique is fundamental for validating the empirical formula of a newly synthesized compound.

The theoretical elemental composition of this compound (C₁₁H₉NOS) can be calculated from its molecular formula. Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the calculated values to confirm the purity and elemental composition of the sample.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 65.00 | |

| Hydrogen (H) | 4.46 | |

| Nitrogen (N) | 6.89 | |

| Oxygen (O) | 7.87 | |

| Sulfur (S) | 15.78 |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.

Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The purity is indicated by the presence of a single spot. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. The compound is passed through a column packed with a stationary phase, and its retention time is measured. A pure compound will typically show a single sharp peak in the chromatogram. HPLC can also be used for the purification of compounds. For related thiazole derivatives, HPLC has been used to confirm purity. nih.gov

| Technique | Parameter | Expected Observation for a Pure Sample |

|---|---|---|

| TLC | Rf value | A single, well-defined spot |

| HPLC | Retention Time | A single, sharp peak |

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one and its Derivatives

The thiazole (B1198619) ring is a prominent heterocyclic scaffold known for its presence in a multitude of pharmacologically important molecules. bohrium.com Derivatives of thiazole have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov Specifically, 2,4-disubstituted thiazoles, the class to which this compound belongs, are a subject of significant research interest. jptcp.comresearchgate.net

While direct research on this compound is not extensively documented in publicly available literature, a synthesis of findings on closely related analogues provides a strong foundation for its potential significance. The 2-phenyl-1,3-thiazole core is a common structural motif in compounds evaluated for various therapeutic effects. For instance, derivatives featuring this core have been investigated as potent anticancer agents, showing activity against various cancer cell lines. jptcp.comnih.gov Research has also highlighted the antimicrobial and anti-inflammatory potential of this class of compounds. arakmu.ac.irmedwinpublishers.com

The biological potential of 2,4-disubstituted thiazole derivatives is often linked to their ability to act as inhibitors for various enzymes. academie-sciences.fr Structure-activity relationship (SAR) studies on related compounds reveal that modifications to the phenyl ring at the 2-position and the substituent at the 4-position can significantly influence potency and selectivity. nih.govijper.org For example, the introduction of hydroxyl or methoxy (B1213986) groups on the phenyl ring has been shown to enhance anticancer activity in some series. ijper.org The acetyl group at the 4-position of the target compound represents a key site for further chemical modification to explore a wide range of biological activities.

| Thiazole Derivative Class | Reported Biological Activities | Key Structural Features | Reference |

|---|---|---|---|

| 2,4-Disubstituted Thiazoles | Anticancer (e.g., against Hep-G2, MDA-MB-231, A549 cell lines) | Varied substituents at positions 2 and 4 of the thiazole ring. | |

| 2-Phenylthiazole (B155284) Derivatives | Antimicrobial (antibacterial and antifungal) | A phenyl group at the 2-position of the thiazole ring. | |

| Thiazole-based Enzyme Inhibitors | Cholinesterase Inhibition, VEGFR-2 Inhibition | Specific pharmacophores designed to interact with enzyme active sites. | |

| Thiazole-5-carboxamides | Anticancer (e.g., against A-549, HCT-8 cell lines) | An amide linkage at the 5-position of the thiazole ring. |

Identification of Emerging Trends in Thiazole-Based Compound Research

Research into thiazole-based compounds is dynamic, with several key trends shaping the future of the field. A prominent direction is the design of multi-target agents, where a single thiazole derivative is engineered to interact with multiple biological targets. This approach is particularly relevant in complex diseases like cancer, where targeting multiple pathways can lead to more effective outcomes. researchgate.net

Another significant trend is the hybridization of the thiazole scaffold with other known pharmacophores. By combining the thiazole ring with other heterocyclic systems like pyrazole (B372694), 1,3,4-thiadiazole (B1197879), or benzofuran, researchers aim to create novel molecules with synergistic or enhanced biological activities. acs.orgnih.gov This strategy has proven successful in developing potent antimicrobial and anticancer agents.

The application of computational chemistry and in silico methods is increasingly integral to thiazole research. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are routinely used to predict the binding modes of thiazole derivatives with their biological targets, rationalize observed activities, and guide the design of new, more potent compounds. jptcp.comfrontiersin.org